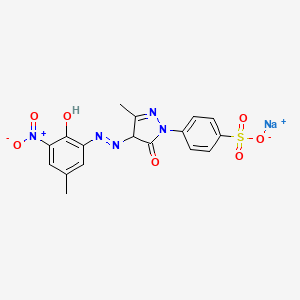

C.I. Mordant red 94

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H14N5NaO7S |

|---|---|

Molecular Weight |

455.4 g/mol |

IUPAC Name |

sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C17H15N5O7S.Na/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29;/h3-8,15,23H,1-2H3,(H,27,28,29);/q;+1/p-1 |

InChI Key |

OJGQFVLZBNVKPQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Mordant Red 94: A Technical Overview of a Diazo Compound

For Researchers, Scientists, and Drug Development Professionals

C.I. Mordant Red 94 is a synthetic dye belonging to the single azo class of compounds. While primarily utilized in the textile industry for its vibrant red hue and mordant dyeing properties, its chemical characteristics may be of interest to researchers in various scientific fields. This technical guide provides a consolidated overview of its known synonyms, chemical and physical properties, and a generalized experimental workflow for the evaluation of mordant dyes in a research context.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for this compound is presented in Table 1. This information is crucial for accurate identification and cross-referencing in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| Common Name | This compound |

| C.I. Name | C.I. 18841[1] |

| CAS Number | 61931-83-7[1] |

| IUPAC Name | sodium p-[4,5-dihydro-4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate[2][3] |

| Other Synonyms | Eriochrom Red G, Chrome Fast Red NL, Chrome Red GS[1] |

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 2. These data points are essential for understanding the compound's behavior in various experimental settings.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄N₅NaO₇S[1] |

| Molecular Weight | 455.38 g/mol [1] |

| Molecular Structure | Single azo class[1] |

| Appearance | Red solid (inferred) |

Manufacturing Methods

The synthesis of this compound involves a two-step process:

-

Diazotization: 2-Amino-4-methyl-6-nitrophenol is diazotized.[1]

-

Coupling: The resulting diazonium salt is coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]

Experimental Protocols

Generalized Experimental Workflow for Mordant Dye Evaluation

In the absence of specific protocols for this compound, a generalized workflow for evaluating a mordant dye for a hypothetical research application, such as cellular staining, is presented below. This logical framework can guide researchers in assessing the suitability of this or similar compounds for their specific needs.

Caption: Generalized workflow for evaluating a mordant dye in a research application.

This diagram illustrates the key stages in assessing a mordant dye, from initial preparation and application to the final analysis and optimization of the staining protocol. Researchers can adapt this general framework to design experiments for specific mordant dyes and biological samples.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS#:61931-83-7 | sodium p-[4,5-dihydro-4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate | Chemsrc [chemsrc.com]

- 3. sodium p-[4,5-dihydro-4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate | 61931-83-7 [chemicalbook.com]

Eriochrome Red B: An In-depth Technical Guide to its Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriochrome Red B is a versatile azo dye with significant applications in various fields of scientific research, primarily owing to its ability to form colored complexes with metal ions. This guide provides a comprehensive overview of its primary uses, with a focus on spectrophotometric analysis and complexometric titrations. It also addresses a common point of confusion by distinguishing Eriochrome Red B from Eriochrome Cyanine R, a related dye used in histological staining.

Nomenclature Clarification: Eriochrome Red B vs. Eriochrome Cyanine R

It is crucial to distinguish between Eriochrome Red B and Eriochrome Cyanine R, as the two are often confused in scientific literature.

-

Eriochrome Red B (C.I. 18760) is primarily used as a colorimetric indicator for the determination of metal ions in analytical chemistry, particularly in complexometric titrations.[1]

-

Eriochrome Cyanine R (C.I. 43820) , also known as Solochrome Cyanine R or Mordant Blue 3, is the dye correctly employed for the histological staining of calcified tissues and myelin.[2]

This guide will focus on the validated applications of Eriochrome Red B in analytical chemistry and will also describe the histological applications of Eriochrome Cyanine R, with the explicit clarification of the correct nomenclature.

Spectrophotometric Determination of Metal Ions

Eriochrome Red B is utilized as a chromogenic reagent in spectrophotometry for the quantitative determination of various metal ions. The principle of this application lies in the formation of a stable, colored complex between Eriochrome Red B and the target metal ion, leading to a shift in the maximum absorbance wavelength, which can be measured to determine the concentration of the metal ion.

While detailed protocols for a wide range of metals using Eriochrome Red B are not as prevalent as for other dyes, the principles are well-established. An analogous method using the closely related Eriochrome Cyanine R for the determination of Scandium (III) illustrates the potential application. The method is based on the formation of a violetish-blue ternary chelate with the metal ion in the presence of a surfactant, which enhances the sensitivity of the reaction.

Quantitative Data for Spectrophotometric Analysis

The following table summarizes key parameters for the spectrophotometric determination of Scandium(III) using an Eriochrome dye, which serves as an illustrative example.

| Parameter | Value | Reference |

| Metal Ion | Scandium (III) | [3] |

| Chromogenic Reagent | Eriochrome Cyanine R | [3] |

| Surfactant | Cetylpyridinium Chloride | [3] |

| pH | 4.1 | [3] |

| Maximum Absorbance (λmax) | 595 nm | [3] |

| Linear Range | 0.004 - 0.12 ppm | [3] |

| Molar Absorptivity | 1 x 10⁵ L·mol⁻¹·cm⁻¹ | [3] |

| Sandell's Sensitivity | 0.45 ng·cm⁻² | [3] |

Experimental Protocol: Spectrophotometric Determination of a Metal Ion (General Workflow)

This protocol outlines a general workflow for the spectrophotometric determination of a metal ion using a chromogenic reagent like Eriochrome Red B.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the target metal ion of a known concentration.

-

Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

-

Prepare a solution of Eriochrome Red B of a specific molarity.

-

Prepare a buffer solution to maintain the optimal pH for complex formation.

-

If required, prepare a surfactant solution to enhance sensitivity.

-

-

Complex Formation:

-

In a series of volumetric flasks, add a known volume of each standard solution.

-

Add the buffer solution to adjust the pH.

-

Add the Eriochrome Red B solution.

-

If applicable, add the surfactant solution.

-

Dilute to the mark with deionized water and mix well.

-

Allow the reaction to proceed for a specified time to ensure complete complex formation.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the predetermined maximum absorbance wavelength (λmax) of the metal-dye complex.

-

Use a blank solution (containing all reagents except the metal ion) to zero the instrument.

-

Measure the absorbance of each standard solution.

-

-

Calibration and Sample Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Prepare the unknown sample in the same manner as the standards.

-

Measure the absorbance of the unknown sample.

-

Determine the concentration of the metal ion in the unknown sample using the calibration curve.

-

Visualization of Spectrophotometric Analysis Workflow

Caption: Workflow for spectrophotometric metal ion determination.

Complexometric Titrations

Eriochrome Red B serves as a metallochromic indicator in complexometric titrations, a technique used to determine the concentration of metal ions in a solution. The indicator forms a colored complex with the metal ion. During the titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA), the EDTA displaces the indicator from the metal ion. The endpoint is signaled by a distinct color change, which occurs when all the metal ions have been complexed by the EDTA, leaving the free form of the indicator.[4]

For Eriochrome Red B, the color change at the endpoint is from pink (metal-indicator complex) to pale yellow (free indicator).[5]

Quantitative Data for Complexometric Titration

While a specific, detailed protocol for Eriochrome Red B is not as commonly documented as for Eriochrome Black T, the principles are the same. The following table provides general parameters applicable to complexometric titrations.

| Parameter | Description |

| Titrant | Ethylenediaminetetraacetic acid (EDTA) solution of known concentration. |

| Indicator | Eriochrome Red B. |

| pH | Typically buffered to a specific alkaline pH to ensure stability of the metal-EDTA complex. |

| Endpoint Color Change | Pink to Pale Yellow.[5] |

Experimental Protocol: Complexometric Titration of a Metal Ion

The following is a generalized protocol for the complexometric titration of a metal ion using Eriochrome Red B as an indicator.

-

Preparation of Solutions:

-

Prepare and standardize a solution of EDTA (e.g., 0.01 M).

-

Prepare an indicator solution by dissolving a small amount of Eriochrome Red B in a suitable solvent (e.g., 0.1 g in 50 mL of ethanol).[5]

-

Prepare a buffer solution to maintain the required pH (e.g., ammonia-ammonium chloride buffer for pH 10).

-

-

Titration Procedure:

-

Pipette a known volume of the sample containing the metal ion into a conical flask.

-

Dilute with deionized water.

-

Add the buffer solution to adjust the pH to the optimal range for the metal being titrated.

-

Add a few drops of the Eriochrome Red B indicator solution. The solution should turn pink, indicating the formation of the metal-indicator complex.

-

Titrate the solution with the standardized EDTA solution. The EDTA will start to complex with the free metal ions.

-

Continue the titration until the color of the solution changes sharply from pink to pale yellow. This is the endpoint.

-

Record the volume of EDTA used.

-

-

Calculation:

-

Calculate the moles of EDTA used to reach the endpoint.

-

Since EDTA complexes with most metal ions in a 1:1 ratio, the moles of EDTA are equal to the moles of the metal ion in the sample.

-

Calculate the concentration of the metal ion in the original sample.

-

Visualization of Complexometric Titration Principle

Caption: Principle of complexometric titration with Eriochrome Red B.

Histological Staining (Eriochrome Cyanine R)

As previously clarified, the histological staining of calcified tissues is correctly attributed to Eriochrome Cyanine R , not Eriochrome Red B. This technique is a valuable tool in bone biology and pathology.

Eriochrome Cyanine R is an anionic dye that forms a colored complex with metal ions. In histological applications, it is typically used with a ferric chloride (iron) mordant. The resulting iron-Eriochrome Cyanine R (Fe-ECR) complex stains decalcified bone tissue a distinct pinkish-violet color, allowing for clear visualization of the bone matrix.[2]

Experimental Protocol: Staining of Calcified Tissue with Eriochrome Cyanine R

The following is a representative protocol for staining decalcified tissue sections.

-

Deparaffinization and Hydration:

-

Deparaffinize tissue sections in xylene.

-

Hydrate through a graded series of ethanol to distilled water.

-

-

Staining:

-

Place slides in the Iron-Eriochrome Cyanine R staining solution.

-

Incubation time can vary depending on the tissue and desired staining intensity.

-

-

Differentiation:

-

Briefly rinse in running tap water.

-

Differentiate in an acidic solution (e.g., 1% HCl in 70% ethanol) to remove excess stain. This step is critical for achieving proper contrast.

-

Monitor the differentiation microscopically until nuclei are distinct and the cytoplasm is pale pink.

-

-

Bluing:

-

Rinse thoroughly in running tap water.

-

"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute or dilute ammonia water) to achieve a crisp blue color in the nuclei.

-

Wash well in running tap water.

-

-

Counterstaining (Optional):

-

A counterstain such as Eosin Y can be used to stain the cytoplasm and other tissue elements in shades of pink and red.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol.

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Visualization of Histological Staining Workflow

Caption: Workflow for Eriochrome Cyanine R histological staining.

Conclusion

Eriochrome Red B is a valuable reagent in scientific research, particularly in analytical chemistry for the quantification of metal ions through spectrophotometry and complexometric titrations. Its utility is centered on its ability to form distinctively colored complexes with metal ions. It is imperative for researchers to correctly identify and use the appropriate dye for their specific application, especially distinguishing Eriochrome Red B from Eriochrome Cyanine R, which is the proper reagent for specific histological staining procedures. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of these powerful analytical and histological techniques.

References

An In-depth Technical Guide to the Core Characteristics of Chrome Fast Red Dyes

Disclaimer: The term "Chrome Fast Red NL" does not correspond to a standardized, unique chemical entity in major chemical databases. This guide provides a comprehensive overview of the most probable compounds the user may be referring to, based on nomenclature similarities. These are primarily Mordant Red 19 and Acid Red 195 (Eriochrome Red B) , both belonging to the class of mordant azo dyes. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Mordant Azo Dyes

Mordant dyes are a class of colorants that require a mordant to bind to the substrate, such as textile fibers. The mordant, typically a metal salt, forms a coordination complex with the dye molecule and the material being dyed, enhancing the fastness of the color to washing, light, and perspiration.[1] Chromium salts are common mordants for this class of dyes, hence the "Chrome" in the name. The fundamental structure of these dyes is based on an azo bridge (-N=N-) connecting aromatic rings.

Core Characteristics of Mordant Red 19

Mordant Red 19 is a prominent member of the mordant azo dye family.[2] Its primary application is in the textile industry for dyeing wool, silk, and nylon.[2]

Physicochemical Properties

A summary of the key quantitative data for Mordant Red 19 is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Mordant Red 19, 18735 | [3] |

| CAS Number | 1934-24-3 (sodium salt) | [2] |

| Molecular Formula | C₁₆H₁₂ClN₄NaO₅S | [3] |

| Molecular Weight | 430.80 g/mol | [3] |

| Appearance | Brilliant red powder | [3] |

| Solubility | Soluble in water (orange-red solution), slightly soluble in ethanol (brownish-orange), soluble in acetone and cellosolve, insoluble in other organic solvents. | [3] |

Chemical Behavior

In concentrated sulfuric acid, Mordant Red 19 dissolves to form a yellow-orange solution, which yields a slight precipitate upon dilution.[3] In concentrated nitric acid, it forms a shallow olive-brown solution.[3] The addition of a 10% sodium hydroxide solution to an aqueous solution of the dye results in a yellow-orange color.[3]

Synthesis

The synthesis of Mordant Red 19 involves a two-step process: diazotization followed by an azo coupling reaction.[3]

-

Diazotization: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final Mordant Red 19 dye.[3]

Below is a generalized workflow for the synthesis of Mordant Red 19.

Figure 1: Generalized synthesis workflow for Mordant Red 19.

Core Characteristics of Acid Red 195 (Eriochrome Red B)

Acid Red 195, also known by the trade name Eriochrome Red B and as Mordant Red 7, is another significant mordant azo dye.[4] It finds applications in the textile industry and as a complexometric indicator in analytical chemistry.[4][5]

Physicochemical Properties

The following table summarizes the quantitative data for Acid Red 195.

| Property | Value | Reference |

| C.I. Name | Acid Red 195, 18760 | [4] |

| CAS Number | 3618-63-1 | [4] |

| Molecular Formula | C₂₀H₁₅N₄NaO₅S | [4] |

| Molecular Weight | 446.41 g/mol | [4] |

| Appearance | Light yellow to amber to dark green powder/crystal | [4] |

| Solubility | Soluble in water, slightly soluble in ethanol and acetone. | [6] |

Chemical Behavior

An aqueous solution of Acid Red 195 is yellow to brownish-red. The addition of dilute sulfuric acid turns the solution red and orange, while concentrated caustic soda results in a brilliant red color.[6] In concentrated sulfuric acid, it is rose red, turning orange upon dilution.[6] The color is discharged in concentrated nitric acid.[6]

Applications in Research and Drug Development

While direct applications in drug development are not widely documented, the properties of Eriochrome Red B lend themselves to several research applications.

-

Analytical Chemistry: It is used as a metal indicator in complexometric titrations, particularly for the determination of metal ions.[4][5]

-

Biological Staining: It has been utilized in staining techniques for microscopy to aid in the visualization of cellular structures.[4]

Experimental Protocols

Protocol for Complexometric Titration using Eriochrome Red B

This protocol describes a general method for the determination of metal ion concentration (e.g., zinc) using EDTA and Eriochrome Red B as an indicator.

Materials:

-

Sample solution containing the metal ion of interest

-

Standardized EDTA (ethylenediaminetetraacetic acid) solution

-

Eriochrome Red B indicator solution (0.1 g of the dye in 50 mL ethanol)[5]

-

Buffer solution (to maintain appropriate pH)

-

Burette, beaker, and magnetic stirrer

Procedure:

-

Pipette a known volume of the sample solution into a beaker.

-

Add a suitable buffer to maintain the pH at a level where the metal-indicator complex is stable.

-

Add a few drops of the Eriochrome Red B indicator solution. The solution should turn a color indicating the formation of the metal-indicator complex (e.g., pink).

-

Titrate the solution with the standardized EDTA solution. The EDTA will preferentially bind with the free metal ions and then with the metal ions complexed with the indicator.

-

The endpoint is reached when the color of the solution changes to that of the free indicator (e.g., pale yellow), indicating that all metal ions have been complexed by the EDTA.[5]

-

Record the volume of EDTA used and calculate the concentration of the metal ion in the sample.

Figure 2: Principle of complexometric titration with a metal indicator.

General Protocol for Biological Staining

This protocol provides a general framework for using a mordant dye like Eriochrome Red B for staining cellular structures. Optimization will be required for specific tissues and targets.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Mordant solution (e.g., a chromium salt solution)

-

Eriochrome Red B staining solution

-

Differentiating solution (e.g., dilute acid or alcohol)

-

Dehydrating agents (graded ethanol series)

-

Clearing agent (e.g., xylene)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Mordanting: Immerse the slides in the mordant solution for a specified time. This step is crucial for the dye to bind to the tissue.

-

Rinsing: Rinse the slides thoroughly in distilled water.

-

Staining: Immerse the slides in the Eriochrome Red B staining solution for a specific duration.

-

Differentiation: Briefly rinse the slides in a differentiating solution to remove excess stain and improve contrast.

-

Dehydration and Clearing: Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mounting: Mount the coverslip using a suitable mounting medium.

Signaling Pathways and Drug Development Relevance

Currently, there is a lack of published research directly implicating Mordant Red 19 or Acid Red 195 in specific cellular signaling pathways or as active agents in drug development. Their primary relevance to the field is likely as analytical tools or histological stains. The complexation with metal ions could, in theory, be explored for applications in sensing or chelation, but this is speculative and would require significant further research.

This guide provides a foundational understanding of the dyes most likely referred to as "Chrome Fast Red NL." For specific research applications, it is crucial to obtain a pure, well-characterized sample and to develop and validate protocols for the intended use.

References

An In-depth Technical Guide on the Mechanism of Action of C.I. Mordant Red 94

Abstract

This technical guide provides a detailed examination of the mechanism of action for C.I. Mordant Red 94, a synthetic azo dye. While its primary documented application is as a complexometric indicator known as Calconcarboxylic Acid or the Patton-Reeder indicator for calcium titrations, its chemical structure enables it to function as a mordant dye. This document elucidates the core principles of mordant dyeing, the specific coordination chemistry of this compound with metal ions, and the subsequent formation of a stable, insoluble "lake" complex that binds to textile fibers. The guide includes summaries of quantitative data, generalized experimental protocols, and visualizations of the chemical pathways and workflows to provide a comprehensive resource for scientific professionals.

Introduction

Mordant dyes are a class of colorants that require an intermediary substance, a mordant, to bind effectively to a substrate.[1] The mordant, typically a metal salt, forms a coordination complex with the dye molecule; this complex then attaches to the fibers, significantly enhancing the wash and light fastness of the color.[2][3] The term "mordant" derives from the Latin mordere, "to bite," reflecting the historical belief that the agent helped the dye "bite" into the fiber.[2]

This compound (CAS 61931-83-7) is a synthetic monoazo dye.[4][5] Its chemical structure contains hydroxyl (-OH) and azo (-N=N-) groups positioned to act as ligands, making it an excellent chelating agent. This property is exploited in its primary role as the Patton-Reeder indicator for determining calcium ion concentrations in complexometric titrations.[6][7] However, these same structural features allow it to function as a mordant dye, forming stable complexes with metal ions like aluminum (Al³⁺), chromium (Cr³⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺).[1]

This guide will detail the mechanism from a chemical and process-oriented perspective, relevant to researchers in material science, analytical chemistry, and drug development, where understanding metal-ligand interactions is critical.

Chemical Structure and Functional Groups

The efficacy of this compound as both an indicator and a mordant dye is rooted in its molecular structure. It is chemically identified as sodium 4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate.[5]

The key functional groups involved in chelation are:

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated, allowing its oxygen atom to form a coordinate bond with a metal ion.

-

Azo Group (-N=N-): The nitrogen atoms of the azo bridge can also participate in coordination with the metal ion.

-

Carbonyl Group (C=O): The pyrazolone ring contains a carbonyl group that can act as a third coordination site.

This arrangement of atoms allows the dye to act as a bidentate or tridentate ligand, forming stable, ring-like structures (chelates) with a central metal ion.[3]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Mordant - Wikipedia [en.wikipedia.org]

- 3. What Role Do Mordants Play in Dyeing? → Question [fashion.sustainability-directory.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound | C17H14N5NaO7S | CID 136249549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gspchem.com [gspchem.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Spectral Properties of C.I. Mordant Red 94

A comprehensive analysis of the spectral characteristics of the azo dye C.I. Mordant Red 94 remains elusive despite extensive investigation. This guide outlines the available information and highlights the significant gaps in the current scientific literature regarding its quantitative spectral properties and the detailed experimental protocols for their determination.

Introduction to this compound

This compound is a single azo dye with the chemical formula C₁₇H₁₄N₅NaO₇S.[1] Its systematic IUPAC name is sodium 4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate. The compound is registered under CAS number 61931-83-7 and has a molecular weight of approximately 455.38 g/mol .[1] Primarily used in the textile industry, mordant dyes like this compound are applied to fabrics with a mordant to fix the dye, enhancing its fastness properties.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is provided in the table below.

| Property | Value | Source |

| CI Name | Mordant Red 94 | World Dye Variety |

| CI Number | 18841 | World Dye Variety |

| Chemical Class | Single Azo Dye | World Dye Variety |

| CAS Number | 61931-83-7 | PubChem |

| Molecular Formula | C₁₇H₁₄N₅NaO₇S | PubChem |

| Molecular Weight | 455.38 g/mol | World Dye Variety |

| IUPAC Name | sodium 4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | PubChem |

Spectral Properties: A Data Deficit

A thorough search of scientific databases and literature has revealed a significant lack of quantitative data on the spectral properties of this compound. Specific parameters such as the maximum absorption wavelength (λmax), molar extinction coefficient (ε), maximum emission wavelength (λem), and fluorescence quantum yield (Φ) are not publicly available.

This absence of data prevents the creation of a detailed quantitative summary and highlights an area requiring further experimental investigation. For researchers and professionals in drug development, where precise spectral characteristics are crucial for applications like bio-imaging and photodynamic therapy, this information gap is a critical limitation.

General Experimental Protocols for Azo Dye Spectral Analysis

While specific protocols for this compound are unavailable, general methodologies for the spectral analysis of azo dyes can be described. These protocols provide a foundational framework for any future experimental work on this compound.

UV-Visible Absorption Spectroscopy

The absorption spectrum of an azo dye is typically measured using a UV-Visible spectrophotometer.

Methodology:

-

Solvent Selection: A suitable solvent must be chosen in which the dye is soluble and that does not absorb in the spectral region of interest. Common solvents for azo dyes include water, ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Solution Preparation: A stock solution of the dye is prepared by accurately weighing a small amount of the dye and dissolving it in a known volume of the chosen solvent. A series of dilutions are then made to obtain solutions of varying concentrations.

-

Spectrophotometer Setup: The spectrophotometer is calibrated using a blank solution (the pure solvent). The wavelength range is typically set from 200 to 800 nm to cover the UV and visible regions.

-

Measurement: The absorbance of each diluted solution is measured at the wavelength of maximum absorption (λmax).

-

Data Analysis: A calibration curve of absorbance versus concentration is plotted. According to the Beer-Lambert law, this should yield a straight line, from which the molar extinction coefficient (ε) can be calculated.

The workflow for this process can be visualized as follows:

Fluorescence Spectroscopy

To determine the emission properties of a dye, a spectrofluorometer is used.

Methodology:

-

Sample Preparation: As with absorption spectroscopy, a dilute solution of the dye in a suitable solvent is prepared. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: The spectrofluorometer is used to excite the sample at its absorption maximum (λmax) or another appropriate wavelength.

-

Emission Scan: The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is often determined by a comparative method, using a standard compound with a known quantum yield. The absorbance of the sample and the standard at the excitation wavelength are matched, and their integrated fluorescence intensities are compared.

The general workflow for fluorescence spectroscopy is outlined below:

Signaling Pathways and Applications in Drug Development

There is no information available in the scientific literature to suggest that this compound is involved in any biological signaling pathways or has direct applications in drug development. Mordant dyes are typically used for their coloring properties in the textile and staining industries and are not generally designed for biological or pharmaceutical applications.

Conclusion

While the chemical identity of this compound is well-established, a significant void exists in the scientific literature regarding its quantitative spectral properties. This lack of data on its absorption, emission, and fluorescence characteristics is a major impediment to its potential consideration for applications beyond traditional dyeing, particularly in fields like biomedical research and drug development. The general experimental protocols outlined in this guide can serve as a starting point for future research to characterize the spectral properties of this dye comprehensively. Such studies are essential to unlock the full potential of this and similar compounds in modern scientific and technological applications.

References

An In-depth Technical Guide to the Solubility of C.I. Mordant Red 94

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Mordant Red 94, an azo dye. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility in various solvents. This information is crucial for the effective application of this compound in research, development, and quality control settings.

Chemical and Physical Properties

This compound, also known by other names such as Eriochrom Red G and Chrome Fast Red NL, is chemically identified as sodium 4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate.[1] Its chemical structure and properties are summarized below:

| Property | Value |

| C.I. Name | Mordant Red 94 |

| C.I. Number | 18841[1] |

| CAS Number | 61931-83-7[1][2] |

| Molecular Formula | C₁₇H₁₄N₅NaO₇S[1][2] |

| Molecular Weight | 455.38 g/mol [1] |

| Class | Azo Dye[2] |

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility in common laboratory solvents. It is important to note that these are general predictions and should be confirmed experimentally.

| Solvent | Predicted Qualitative Solubility |

| Water | Soluble |

| Ethanol | Slightly Soluble |

| Methanol | Slightly Soluble |

| Acetone | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| N,N-Dimethylformamide (DMF) | Likely Soluble |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following method is a general procedure that can be adapted for various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Syringe filters (0.45 µm)

-

Pipettes and other standard laboratory glassware

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Prepare several such samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the sealed containers in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To effectively separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

-

To prevent any undissolved microparticles from being included, pass the collected supernatant through a syringe filter (0.45 µm).

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.

-

-

Quantification:

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Use a pre-constructed calibration curve of known concentrations of the dye in the same solvent to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Biological Interactions

Currently, there is no readily available scientific literature detailing specific signaling pathways or biological interaction mechanisms directly involving this compound. As an azo dye, its primary applications are in staining and coloration, and its interactions at a molecular or cellular level have not been a major focus of published research. Further investigation would be required to explore any potential biological activities.

References

C.I. Mordant Red 94: A Technical Health and Safety Guide for Researchers

Introduction

C.I. Mordant Red 94, identified by the CAS Number 61931-83-7 and molecular formula C17H14N5NaO7S, is a single azo class mordant dye.[1] As an azo dye, it is characterized by the presence of one or more azo groups (-N=N-) which are the primary contributors to its color.[2] This guide provides a comprehensive overview of the available health and safety data for this compound, with a focus on presenting clear, actionable information for researchers, scientists, and professionals in drug development. It is important to note that for many specific toxicological endpoints, data is currently unavailable.

Physicochemical and Identification Data

A summary of the key identification and physicochemical properties of this compound is presented in Table 1. This information is fundamental for the safe handling and storage of the compound.

| Property | Value | Reference |

| C.I. Name | Mordant Red 94 | [1] |

| CAS Number | 61931-83-7 | [2] |

| Molecular Formula | C17H14N5NaO7S | [2] |

| Molecular Weight | 455.38 g/mol | [1] |

| Chemical Class | Azo Dye | [2] |

| Synonyms | Eriochrom Red G, Chrome Fast Red NL, Chrome Red GS | [1] |

| Physical State | Solid (presumed) | |

| Storage Temperature | -20°C | [2] |

Toxicological Data

A significant portion of the toxicological data for this compound is not currently available in the public domain. The available safety data sheet explicitly states "no data available" for several key toxicological endpoints.[3] This lack of data underscores the need for careful handling and the application of precautionary principles when working with this substance.

| Toxicological Endpoint | Data | Reference |

| Acute Toxicity (Oral) | No data available | [3] |

| Skin Corrosion/Irritation | No data available | [3] |

| Serious Eye Damage/Irritation | No data available | [3] |

| Respiratory or Skin Sensitization | No data available | [3] |

| Germ Cell Mutagenicity | No data available | [3] |

| Carcinogenicity | No data available | [3] |

| Reproductive Toxicity | No data available | [3] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [3] |

Hazard Identification and Precautionary Measures

Due to the lack of specific toxicological data, a definitive hazard classification for this compound is not available. However, as with any chemical compound where data is limited, it is prudent to handle it with a high degree of caution.

General Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated place.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[3]

Experimental Protocols

Detailed experimental protocols for toxicological testing of this compound are not available. However, this section outlines standard procedures for safe handling, storage, and emergency response based on the available safety data sheet.

Safe Handling and Storage Protocol

This protocol describes the necessary precautions for the routine handling and storage of this compound in a laboratory setting.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.[3]

Spill and Fire Response

Procedures for managing spills and fires involving this compound are critical for laboratory safety.

Spill Cleanup Protocol:

-

Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

-

Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment: Prevent further spread of the material.

-

Cleanup:

-

For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

-

Specific Hazards: The combustion of this compound may produce hazardous decomposition products.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Azo Dye Metabolism and Potential Toxicity

While specific data for this compound is lacking, it is important for researchers to be aware of the general toxicological concerns associated with azo dyes. A primary concern is the potential for reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. This metabolic process can occur through the action of azoreductase enzymes present in the liver and gut microbiota.

Some aromatic amines are known or suspected carcinogens. Therefore, there is a theoretical risk that exposure to certain azo dyes could lead to the in vivo formation of carcinogenic metabolites.

Disclaimer: This guide is intended for informational purposes only and is based on the limited data available for this compound. It is not a substitute for a comprehensive risk assessment. Researchers should always consult the most current Safety Data Sheet and follow all applicable institutional and regulatory guidelines for chemical safety.

References

An In-depth Technical Guide on the Fluorescent Properties of C.I. Mordant Red 94

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Fluorescent Properties of C.I. Mordant Red 94

Disclaimer: This technical guide addresses the fluorescent properties of this compound. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific data regarding the fluorescence of this particular dye. While some vendors list it as a fluorescent dye, no quantitative data on its excitation and emission spectra, quantum yield, or fluorescence lifetime, nor any detailed experimental protocols for its use as a fluorescent probe, are readily available in the public domain. This guide, therefore, provides the known chemical properties of this compound and discusses the general characteristics of its chemical class to offer a scientifically grounded perspective on its potential, albeit uncharacterized, fluorescent properties.

Chemical Identity of this compound

This compound is a synthetic dye belonging to the single azo class of compounds.[1] It is also known by several synonyms, including Eriochrom Red G, Chrome Fast Red NL, and Chrome Red GS.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| C.I. Generic Name | Mordant Red 94 |

| C.I. Number | 18841 |

| CAS Registry Number | 61931-83-7[1][2] |

| Molecular Formula | C17H14N5NaO7S[1][2] |

| Molecular Weight | 455.38 g/mol [1][2] |

| IUPAC Name | sodium 4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate[2] |

| Chemical Class | Single Azo Dye[1] |

General Properties of Azo and Mordant Dyes

This compound is classified as both an azo dye and a mordant dye. These classifications have significant implications for its potential fluorescent properties.

-

Azo Dyes: This class of compounds is characterized by the presence of one or more azo groups (-N=N-). The extended π-conjugated systems in azo dyes are responsible for their strong absorption of visible light, which gives them their intense color. However, many azo dyes are not strongly fluorescent. The energy absorbed is often dissipated through non-radiative pathways, such as vibrational relaxation or rapid isomerization around the azo bond, rather than being re-emitted as light.

-

Mordant Dyes: Mordant dyes are so-named because they require a mordant—typically a metal ion—to bind to the substrate being dyed. The dye forms a coordination complex with the metal ion, which then attaches to the material. This complex formation often results in a significant change in the dye's color and can also influence its fluorescent properties. For instance, some mordant dyes, like Eriochrome Black T, are used as metal indicators because they exhibit a distinct color change upon chelation with metal ions.[3] This change is due to alterations in the electronic structure of the dye upon complexation. It is plausible that the fluorescence of a mordant dye could be "switched on" or "switched off" upon binding to a specific metal ion, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ). However, without experimental data, it is not possible to determine if this compound exhibits such behavior.

Potential Fluorescent Properties and a Path Forward

While specific data is unavailable for this compound, researchers interested in its fluorescent properties would need to perform a systematic experimental characterization. A generalized workflow for such a characterization is outlined below.

The following diagram illustrates a typical workflow for the characterization of the fluorescent properties of a chemical compound like this compound.

Caption: Generalized Workflow for Fluorescence Characterization.

As no specific experimental studies on the fluorescence of this compound were identified, detailed protocols cannot be provided. However, a general approach to the key experiments in the workflow above is described here.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of purified this compound in a suitable solvent (e.g., DMSO for a stock solution, followed by dilution in aqueous buffers or other solvents for measurements).

-

Ensure the final concentration is low enough to avoid inner filter effects (typically, absorbance at the excitation wavelength should be below 0.1).

-

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer to record the absorption spectrum from approximately 200 nm to 800 nm.

-

The wavelength of maximum absorbance (λmax) will provide a good starting point for selecting the excitation wavelength for fluorescence measurements.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer to measure the excitation and emission spectra.

-

To measure the emission spectrum, excite the sample at its λmax (or a nearby wavelength) and scan the emission wavelengths.

-

To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., fluorescein or rhodamine 6G).

-

This involves measuring the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, and applying the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

The fluorescence lifetime (τ) can be measured using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.

-

This provides information on the timescale of the fluorescence decay process.

-

Conclusion

This compound is a well-defined chemical entity with a structure characteristic of an azo dye that can act as a mordant dye. While it is plausible that this dye may exhibit interesting fluorescent properties, particularly upon chelation with metal ions, there is a notable absence of such data in the scientific literature. The information and generalized protocols provided in this guide are intended to serve as a starting point for researchers who wish to investigate the fluorescent properties of this compound. Any such investigation would represent a novel contribution to the understanding of this dye's photophysical characteristics and its potential applications in fluorescence-based assays and imaging.

References

Methodological & Application

Application Notes and Protocols: Eriochrome Red B as an Indicator for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Eriochrome Red B as a metallochromic indicator in the complexometric titration of metal ions. While its applications are more specialized compared to other indicators like Eriochrome Black T, it offers distinct advantages in specific analytical scenarios.

Introduction to Eriochrome Red B

Eriochrome Red B is an azo dye that functions as a colorimetric indicator in analytical chemistry.[1][2] Its utility lies in its ability to form colored complexes with specific metal ions. In complexometric titrations, typically with ethylenediaminetetraacetic acid (EDTA), Eriochrome Red B provides a visual endpoint to determine the concentration of metal ions in a sample.[1][3]

The general principle involves the formation of a metal-indicator complex, which has a distinct color. During the titration with a chelating agent like EDTA, the metal ions are progressively complexed by the titrant. At the equivalence point, when essentially all the metal ions have been complexed by EDTA, the indicator is released back into its free form, resulting in a sharp color change that signals the end of the titration.

General Principles of Complexometric Titration

A successful complexometric titration using a metallochromic indicator like Eriochrome Red B depends on the following conditions:

-

Stability of Complexes: The metal-EDTA complex must be significantly more stable than the metal-indicator complex. This ensures that EDTA can effectively displace the indicator from the metal ion at the endpoint.

-

Rapid Reaction: The formation of the metal-EDTA complex should be rapid to ensure a timely and accurate endpoint determination.

-

Clear Endpoint: The color change of the indicator at the endpoint should be distinct and easy to observe.

-

pH Control: The stability of metal-EDTA complexes and the color of the indicator are often pH-dependent. Therefore, the titration must be performed in a buffered solution at an optimal pH.

Data Presentation

The following table summarizes the available quantitative data for the use of Eriochrome Red B as an indicator in complexometric titrations. It is important to note that detailed data for a wide range of metal ions is not as readily available for Eriochrome Red B as it is for other indicators.

| Metal Ion | Stoichiometry (Metal:Indicator) | log K (Metal-Indicator Stability Constant) | Optimal pH Range for Titration | Color Change at Endpoint |

| Copper(II) | 1:1 | ~ 8.2 | 4 - 8 | Pink/Red to Pale Yellow |

Experimental Protocols

Preparation of Eriochrome Red B Indicator Solution

A standard indicator solution can be prepared as follows:

Materials:

-

Eriochrome Red B powder

-

Ethanol (95% or absolute)

Procedure:

-

Weigh 0.1 g of Eriochrome Red B powder.

-

Dissolve the powder in 50 mL of ethanol.

-

Store the solution in a tightly sealed bottle. This solution is stable indefinitely.[4]

Complexometric Titration of Copper(II) with EDTA using Eriochrome Red B

This protocol is adapted from established methods for the determination of copper(II) ions.

Materials:

-

Standardized 0.01 M EDTA solution

-

Copper(II) sample solution

-

Buffer solution (e.g., acetate buffer for pH 4-6, or ammonia buffer for higher pH)

-

Eriochrome Red B indicator solution (prepared as in 4.1)

-

Standard laboratory glassware (burette, pipette, conical flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Pipette a known volume of the Copper(II) sample solution into a conical flask.

-

Add a sufficient volume of the appropriate buffer to achieve and maintain the desired pH within the 4-8 range.

-

Add a few drops of the Eriochrome Red B indicator solution. The solution should develop a pink or red color, indicating the formation of the Cu(II)-indicator complex.

-

Titrate the sample solution with the standardized 0.01 M EDTA solution from a burette with constant stirring.

-

Continue the titration until the color of the solution changes sharply from pink/red to a pale yellow. This is the endpoint.

-

Record the volume of EDTA solution used.

-

Calculate the concentration of Copper(II) in the sample using the stoichiometry of the EDTA-metal reaction (1:1).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the chemical signaling pathway of the indicator during titration and the general experimental workflow.

Caption: Chemical reaction pathway during complexometric titration.

References

Application Notes and Protocols: Histological Staining with Chrome Fast Red NL

Introduction

Chrome Fast Red NL is a mordant dye utilized in histology for the precise visualization of cell nuclei. Its application results in a vibrant and stable red coloration of nuclear structures, providing excellent contrast for subsequent counterstaining or specialized imaging techniques. The "Fast" designation in its name signifies the high stability of the stain, resisting leaching during subsequent washing and mounting steps. This characteristic is attributed to the formation of a dye-mordant complex, or "lake," which firmly binds to the chromatin within the cell nucleus. While the "Chrome" in the name suggests the use of a chromium salt as a mordant, it is more commonly prepared and used with an aluminum salt, such as aluminum sulfate, which also forms a stable complex with the dye. These application notes provide a comprehensive overview and detailed protocols for the use of Chrome Fast Red NL, likely a formulation of Nuclear Fast Red with an aluminum sulfate mordant, for staining nuclei in various tissue samples.

The primary application of Chrome Fast Red NL is as a nuclear counterstain in immunohistochemistry (IHC) and other special staining methods.[1][2][3][4][5] It is particularly useful when chromogens that produce blue or gray reaction products are employed, as the red nuclear stain provides a distinct and aesthetically pleasing contrast.[6] Additionally, it finds utility in procedures for the detection of calcium deposits and as a counterstain in techniques like the Prussian blue stain for iron.[2][4]

The staining mechanism involves the formation of a coordination complex between the anionic dye (Nuclear Fast Red) and a polyvalent metal ion (the mordant, typically Al³⁺ from aluminum sulfate).[7] This positively charged complex then binds to the negatively charged phosphate groups of the DNA and RNA within the nucleus, resulting in the characteristic red staining.[7]

Data Presentation

The following tables summarize the key quantitative parameters for the preparation and application of Chrome Fast Red NL staining solution.

Table 1: Staining Solution Preparation

| Component | Concentration/Amount | Purpose |

| Nuclear Fast Red (dye) | 0.1 g - 1 g | Provides the red color. |

| Aluminum Sulfate (mordant) | 5 g - 50 g | Forms a complex with the dye to enable binding to tissue. |

| Distilled Water | 100 mL - 500 mL | Solvent for the dye and mordant. |

| Thymol (optional) | A few grains | Preservative to prevent microbial growth. |

Table 2: Staining Protocol Parameters

| Step | Reagent/Condition | Incubation Time | Purpose |

| Deparaffinization | Xylene | 2-3 changes, 3-5 minutes each | Removal of paraffin wax from tissue sections. |

| Rehydration | Graded alcohols (100% to 70%) | 1-2 changes each, 1-3 minutes each | Gradual reintroduction of water to the tissue. |

| Washing | Distilled water | 1-5 minutes | Removal of alcohol and preparation for staining. |

| Staining | Chrome Fast Red NL Solution | 1-10 minutes | Staining of cell nuclei. |

| Washing | Running tap water | 1-10 minutes | Removal of excess stain. |

| Dehydration | Graded alcohols (70% to 100%) | 1-2 changes each, 1-3 minutes each | Removal of water before mounting. |

| Clearing | Xylene or xylene substitute | 2-3 changes, 3-5 minutes each | Preparation for mounting with a non-aqueous medium. |

| Mounting | Synthetic resinous medium | - | Permanent preservation of the stained section. |

Experimental Protocols

Preparation of Chrome Fast Red NL Staining Solution

This protocol describes the preparation of a 0.1% Nuclear Fast Red solution with a 5% aluminum sulfate mordant, a common formulation for Chrome Fast Red NL.

Materials:

-

Nuclear Fast Red (C.I. 60760)

-

Aluminum sulfate (Al₂(SO₄)₃·18H₂O)

-

Distilled water

-

Heating plate with magnetic stirrer

-

Filter paper

-

Storage bottle

-

Thymol (optional)

Procedure:

-

In a glass beaker, dissolve 50 g of aluminum sulfate in 1 L of distilled water.[8]

-

Gently heat the solution while stirring until the aluminum sulfate is completely dissolved.

-

Add 1 g of Nuclear Fast Red powder to the solution.[8]

-

Continue to heat the solution to near boiling, stirring continuously until the dye is fully dissolved.[8] Some protocols suggest boiling for up to 5 minutes to ensure complete dissolution.[1][9]

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any undissolved particles.[1][2][9]

-

If desired, add a few grains of thymol to the filtered solution as a preservative.[2][10][11]

-

Store the solution in a tightly sealed bottle at room temperature.

Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the steps for using Chrome Fast Red NL as a nuclear counterstain for formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Deparaffinization and rehydration reagents (Xylene, graded alcohols)

-

Distilled water

-

Chrome Fast Red NL staining solution

-

Dehydration and clearing reagents (graded alcohols, Xylene or xylene substitute)

-

Mounting medium (synthetic resinous type)

-

Coverslips

-

Staining jars

-

Microscope slides with prepared tissue sections

Procedure:

-

Deparaffinization: Immerse the slides in two to three changes of xylene for 3-5 minutes each to remove the paraffin wax.

-

Rehydration: Rehydrate the tissue sections by passing them through a series of graded alcohols: two changes of 100% ethanol for 1-2 minutes each, followed by two changes of 95% ethanol for 1-2 minutes each, and finally one change of 70% ethanol for 1-2 minutes.

-

Washing: Rinse the slides thoroughly in distilled water for 1-5 minutes.[2][7]

-

Staining: Immerse the slides in the Chrome Fast Red NL staining solution for 1-10 minutes.[12] The optimal staining time may vary depending on the tissue type and desired staining intensity and should be determined empirically.[12]

-

Washing: Wash the slides in running tap water for 1-10 minutes to remove excess stain.[2][12] Inadequate washing may result in a cloudy appearance of the sections.[2]

-

Dehydration: Dehydrate the sections by passing them through graded alcohols: two changes of 95% ethanol for 1-2 minutes each, followed by two changes of 100% ethanol for 1-2 minutes each.[2][13]

-

Clearing: Clear the sections in two to three changes of xylene or a xylene substitute for 3-5 minutes each.[2][13]

-

Mounting: Apply a drop of synthetic resinous mounting medium to the tissue section and carefully place a coverslip, avoiding the formation of air bubbles.

-

Drying: Allow the slides to dry completely before microscopic examination.

Expected Results:

Mandatory Visualization

Caption: Workflow for histological staining with Chrome Fast Red NL.

References

- 1. biognost.com [biognost.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. carlroth.com [carlroth.com]

- 4. rowleybio.com [rowleybio.com]

- 5. newcomersupply.com [newcomersupply.com]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. Nuclear Fast Red Solution Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. stainsfile.com [stainsfile.com]

- 10. Nuclear Fast Red Counterstain Protocol - IHC WORLD [ihcworld.com]

- 11. healthsciences.usask.ca [healthsciences.usask.ca]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Nuclear Fast Red counterstain (GTX73305) | GeneTex [genetex.com]

Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions with C.I. Mordant Red 94

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectrophotometry is a widely utilized analytical technique for the quantitative determination of metal ions due to its simplicity, cost-effectiveness, and sensitivity. This method relies on the formation of a colored complex between a metal ion and a chromogenic reagent, which can be quantified by measuring its absorbance of light at a specific wavelength. C.I. Mordant Red 94, also known as Eriochrome Red G, is an azo dye that can form stable, colored complexes with various metal ions, making it a potential candidate for their spectrophotometric determination. The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.

These application notes provide a generalized protocol for the spectrophotometric determination of metal ions using this compound. While specific quantitative data for a wide range of metal ions with this particular dye are not extensively available in the public domain, the provided methodology can be adapted by researchers to develop and validate methods for their specific metal ion of interest.

Data Presentation

The following tables summarize the typical quantitative data that should be determined experimentally for the spectrophotometric analysis of metal ions using this compound. Researchers should populate these tables with their own experimental data for accurate analysis.

Table 1: Spectral Properties of this compound and its Metal Complexes

| Metal Ion | Wavelength of Maximum Absorbance (λmax) of the Reagent (nm) | Wavelength of Maximum Absorbance (λmax) of the Complex (nm) | Molar Absorptivity (ε) of the Complex (L mol⁻¹ cm⁻¹) |

| Metal Ion 1 | User Determined | User Determined | User Determined |

| Metal Ion 2 | User Determined | User Determined | User Determined |

| ... | ... | ... | ... |

Table 2: Optimal Conditions and Performance Characteristics for Metal Ion Determination

| Metal Ion | Optimal pH Range | Beer's Law Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |

| Metal Ion 1 | User Determined | User Determined | User Determined | User Determined |

| Metal Ion 2 | User Determined | User Determined | User Determined | User Determined |

| ... | ... | ... | ... | ... |

Experimental Protocols

Preparation of Reagents

1.1. Standard Metal Ion Stock Solution (e.g., 1000 mg/L):

-

Accurately weigh a calculated amount of a high-purity salt of the metal ion of interest.

-

Dissolve the salt in a minimal amount of deionized water. If necessary, add a few drops of an appropriate acid to prevent hydrolysis.

-

Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.

1.2. This compound Reagent Solution (e.g., 0.1% w/v):

-

Accurately weigh 0.1 g of this compound.

-

Dissolve it in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) and dilute to 100 mL in a volumetric flask. Note: The optimal solvent and concentration should be determined experimentally.

1.3. Buffer Solutions:

-

Prepare a series of buffer solutions (e.g., acetate, phosphate, or borate buffers) covering a wide pH range (e.g., pH 3 to 10) to determine the optimal pH for complex formation.

Determination of Optimal Conditions

2.1. Determination of Wavelength of Maximum Absorbance (λmax):

-

To a series of test tubes, add a fixed amount of the metal ion standard solution and the this compound reagent solution.

-

Adjust the pH to the expected optimal range using a suitable buffer.

-

Dilute to a fixed volume with deionized water.

-

Prepare a reagent blank containing all components except the metal ion.

-

Scan the absorbance of the metal-dye complex solution in the visible range (e.g., 400-700 nm) against the reagent blank using a spectrophotometer.

-

The wavelength at which the maximum absorbance is observed is the λmax.

2.2. Effect of pH:

-

Prepare a series of solutions, each containing a fixed concentration of the metal ion and this compound.

-

Vary the pH of each solution using the prepared buffer solutions.

-

Measure the absorbance of each solution at the predetermined λmax.

-

Plot absorbance versus pH to determine the optimal pH range for maximum color development.

2.3. Effect of Reagent Concentration:

-

To a series of solutions containing a fixed concentration of the metal ion and at the optimal pH, add varying amounts of the this compound solution.

-

Measure the absorbance of each solution at the λmax.

-

Plot absorbance versus reagent concentration to determine the concentration of the reagent required for maximum and stable absorbance.

Calibration Curve

-

Into a series of 10 mL volumetric flasks, add increasing volumes of the standard metal ion solution to cover the expected linear range.

-

Add the optimal amount of the this compound reagent solution and the buffer solution to maintain the optimal pH.

-

Dilute to the mark with deionized water and mix well.

-

Measure the absorbance of each solution at the λmax against a reagent blank.

-

Plot a graph of absorbance versus the concentration of the metal ion. This is the calibration curve.

Analysis of an Unknown Sample

-

Take a known volume of the sample solution. If necessary, perform appropriate digestion or pre-treatment to bring the metal ion into a suitable form and to remove interferences.

-

Transfer the prepared sample to a 10 mL volumetric flask.

-

Add the optimal amounts of the this compound reagent and buffer solution.

-

Dilute to the mark with deionized water and mix well.

-

Measure the absorbance of the solution at the λmax.

-

Determine the concentration of the metal ion in the sample from the calibration curve.

Visualizations

The following diagrams illustrate the general workflow and the logical relationship of the experimental parameters.

Caption: General experimental workflow for spectrophotometric metal ion analysis.

Caption: Logical relationship in the spectrophotometric determination of metal ions.

Application Notes and Protocols: Preparation of Calmagite (C.I. Mordant Red 94) Indicator Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmagite, also known by the Colour Index name C.I. Mordant Red 94, is a complexometric indicator used in analytical chemistry to determine the concentration of metal ions, particularly magnesium and calcium, in aqueous solutions. It is characterized by its sharp and distinct color change at a specific pH range, making it a valuable tool in titration methods, such as EDTA titrations for water hardness. This document provides detailed protocols for the preparation of Calmagite indicator solutions and summarizes its key properties for laboratory use.

Physicochemical Properties and Specifications

Calmagite is an azo dye with the chemical formula C₁₇H₁₄N₂O₅S. Its performance as an indicator is highly dependent on the pH of the solution.

| Property | Value | Reference |

| IUPAC Name | sodium 4-[(E)-(2-hydroxy-4-methyl-1-naphthyl)diazenyl]-3-hydroxynaphthalene-1-sulfonate | |

| Molecular Weight | 358.36 g/mol | |

| Appearance | Red-black powder | |

| Optimal pH Range | 9.5 to 10.5 | [1] |

| Solubility in Water | 7.14 mg/mL (Sonication recommended) | [1] |

| Solubility in DMSO | 30 mg/mL (Sonication recommended) | [1] |

| Common Working Concentration | 0.05% to 1% (w/v) | [1] |

Experimental Protocols

Protocol 1: Standard Aqueous Indicator Solution (0.05% w/v)

This protocol is suitable for general-purpose titrations, such as determining water hardness.

Materials:

-

Calmagite (this compound) powder

-

Deionized water

-

100 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Weighing paper and spatula

-

Polyethylene storage bottle

Procedure:

-

Weigh out 0.05 g of Calmagite powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of deionized water to the flask.

-

Place a magnetic stir bar in the flask and stir the solution until the powder is completely dissolved. Gentle heating or sonication can aid in dissolution if necessary.[1][2]

-

Once dissolved, dilute the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Transfer the solution to a polyethylene bottle for storage.

-

Store the solution in the dark. The solution is stable for at least 12 months under these conditions.[3]

Protocol 2: Indicator Solution for Complexometric Titrations (0.5 g/L)

This protocol is specifically tailored for complexometric titrations with EDTA.

Materials:

-

Calmagite (this compound) powder

-

Distilled water

-

1 L volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh 0.5 g of Calmagite powder.[4]

-

Transfer the powder into a 1 L volumetric flask.

-

Add a portion of distilled water and stir the solution for one hour to ensure complete dissolution.[4]

-

After stirring, dilute the solution to the 1 L mark with distilled water.

-

Allow the solution to sit overnight before use.[4]

-

Store in a well-sealed bottle, protected from light.

Application in EDTA Titration

In the presence of magnesium and calcium ions at a pH of 10, Calmagite forms a wine-red complex.[1][4] During titration with EDTA, which is a stronger chelating agent, the EDTA will sequester the metal ions from the indicator. The endpoint of the titration is marked by a sharp color change from wine red to blue, indicating that all the free metal ions have been complexed by the EDTA.[1][4] An optimal pH of 9.5 to 10.5 is crucial for accurate results and is typically maintained using a buffer solution.[1]

Diagrams

Caption: Workflow for Calmagite Indicator Preparation and Use.

References

Application of C.I. Mordant Red 94 in Textile Dyeing Research: Application Notes and Protocols

Disclaimer: Publicly available research and data specifically detailing the application of C.I. Mordant Red 94 in textile dyeing are limited. The following application notes and protocols are based on general principles of mordant dyeing for textiles and may require optimization for this specific dye.

Introduction to Mordant Dyes

Mordant dyes are a class of colorants that require a mordant to bind to textile fibers. The mordant, typically a metal salt, acts as a bridge between the dye molecule and the fiber, forming an insoluble complex that improves the wash and light fastness of the color.[1] The choice of mordant can significantly influence the final color of the dyed textile.[2] While effective, some traditional mordants, such as those containing heavy metals like chromium, raise environmental concerns due to their potential toxicity and impact on wastewater quality.[3][4][5]

This compound is identified as a single azo class dye with the CAS Registry Number 61931-83-7 and molecular formula C17H14N5NaO7S.[6]

Data Presentation

Due to the lack of specific data for this compound, the following table provides general fastness properties for other C.I. Mordant Red dyes to serve as a reference for expected performance.

Table 1: Fastness Properties of Selected C.I. Mordant Red Dyes

| C.I. Name | ISO Light Fastness | ISO Perspiration Fastness | ISO Water Fastness | ISO Soaping Fastness | ISO Ironing Fastness |

| Mordant Red 9 | 6-7 | 3-4 | 4-5 | 5 | 3 |

| Mordant Red 94 | 6-7 | 4 | 5 | 5 | 4 |

Source: World Dye Variety[6][7]

Experimental Protocols

The following are generalized protocols for the application of mordant dyes to protein fibers (wool, silk). These should be adapted and optimized for specific research needs.

Scouring of Fibers

Prior to mordanting and dyeing, it is crucial to scour the textile fibers to remove any impurities, oils, and sizes that may interfere with dye uptake.

Protocol for Scouring Wool and Silk:

-

Prepare a scouring bath with a liquor-to-goods ratio of 40:1.

-

Add a non-ionic surfactant (e.g., 2 g/L Diadavin Ewnol).[8]

-

Immerse the fibers in the bath and heat to 60°C for 15-30 minutes.[8]

-

Rinse the fibers thoroughly with warm water, followed by a cold water rinse.

-

Allow the fibers to air dry at room temperature.[8]

Mordanting

Mordanting can be done before (pre-mordanting), during (meta-mordanting), or after (post-mordanting) dyeing. Pre-mordanting is a common method.

Protocol for Alum Mordanting (for Wool and Silk):

-